molecular formula C11H15BrN2O B13535031 1-(2-Bromo-6-methoxyphenyl)piperazine

1-(2-Bromo-6-methoxyphenyl)piperazine

Cat. No.: B13535031
M. Wt: 271.15 g/mol
InChI Key: AOMVDEQCGVAESR-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-methoxyphenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound features a bromo and methoxy substituent on the phenyl ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-6-methoxyphenyl)piperazine typically involves the reaction of 2-bromo-6-methoxyaniline with piperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetonitrile, and may require a catalyst or base to facilitate the reaction. The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-6-methoxyphenyl)piperazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo substituent can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which can modify the functional groups on the phenyl ring or the piperazine moiety.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Such as palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted phenylpiperazines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(2-Bromo-6-methoxyphenyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.

    Biological Studies: The compound is used in biological studies to investigate its effects on various biological targets and pathways.

    Chemical Research: The compound is used in chemical research to study its reactivity and to develop new synthetic methodologies.

    Industrial Applications: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The bromo and methoxy substituents on the phenyl ring can influence the compound’s binding affinity and selectivity for its targets. The piperazine moiety can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

1-(2-Bromo-6-methoxyphenyl)piperazine can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)piperazine: Lacks the bromo substituent, which can affect its reactivity and biological properties.

    1-(2-Bromo-4-methoxyphenyl)piperazine: Has a different substitution pattern on the phenyl ring, which can influence its chemical and biological behavior.

    1-(2-Bromo-6-chlorophenyl)piperazine: Contains a chloro substituent instead of a methoxy group, which can alter its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to other piperazine derivatives.

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

1-(2-bromo-6-methoxyphenyl)piperazine

InChI

InChI=1S/C11H15BrN2O/c1-15-10-4-2-3-9(12)11(10)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3

InChI Key

AOMVDEQCGVAESR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)Br)N2CCNCC2

Origin of Product

United States

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